molecular formula C18H12ClFN2 B6154065 8-chloro-2-(6-fluoro-7-methyl-1H-indol-3-yl)quinoline CAS No. 1817719-93-9

8-chloro-2-(6-fluoro-7-methyl-1H-indol-3-yl)quinoline

Cat. No.: B6154065
CAS No.: 1817719-93-9
M. Wt: 310.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-2-(6-fluoro-7-methyl-1H-indol-3-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core substituted with a chloro group at the 8th position and an indole moiety substituted with a fluoro and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(6-fluoro-7-methyl-1H-indol-3-yl)quinoline can be achieved through various synthetic routes. One common method involves the condensation of 8-chloroquinoline with 6-fluoro-7-methylindole under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the condensation reaction.

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple 8-chloroquinoline with a boronic acid derivative of 6-fluoro-7-methylindole. This reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-throughput reactors, automated control systems, and efficient purification techniques to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(6-fluoro-7-methyl-1H-indol-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group at the 8th position of the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in the study of biological pathways and mechanisms.

    Medicine: Quinoline derivatives, including this compound, have been investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases, cancer, and neurological disorders.

    Industry: The compound can be used in the development of new materials, dyes, and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-chloro-2-(6-fluoro-7-methyl-1H-indol-3-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-chloroquinoline: A simpler derivative with a chloro group at the 8th position of the quinoline ring.

    6-fluoro-7-methylindole: An indole derivative with fluoro and methyl substitutions.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

Uniqueness

8-chloro-2-(6-fluoro-7-methyl-1H-indol-3-yl)quinoline is unique due to its specific combination of substituents on the quinoline and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The presence of both chloro and fluoro groups, along with the indole moiety, contributes to its diverse reactivity and potential bioactivity.

Properties

CAS No.

1817719-93-9

Molecular Formula

C18H12ClFN2

Molecular Weight

310.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.